3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is an organic compound known for its unique structure and diverse range of applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure features a chloro-substituted benzamide moiety linked to a tetrahydroquinoline derivative, giving it distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Nucleophilic Substitution: A common synthetic route involves the aromatic nucleophilic substitution of chloro-substituted benzoyl chloride with the amine derivative of 1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline under mild conditions.
Condensation Reactions: Another method involves the condensation of the appropriate amine with chloro-substituted benzoyl chloride in the presence of a base, typically pyridine or triethylamine, to yield the desired benzamide compound.
Industrial Production Methods: In an industrial setting, this compound can be synthesized using a batch or continuous flow process. The synthesis often employs automated systems for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically mediated by oxidizing agents like hydrogen peroxide or metal oxides, leading to the formation of oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms with altered biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed:
Oxidized derivatives.
Reduced forms with modified functional groups.
Substituted benzamides with different chemical and biological properties.
Scientific Research Applications
In Chemistry:
Utilized as a precursor for the synthesis of more complex organic molecules.
Employed in studies of reaction mechanisms and molecular interactions.
In Biology:
Investigated for its potential as a biological probe in cellular assays.
Studied for its interactions with various biomolecules, including proteins and nucleic acids.
In Medicine:
Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
Assessed for its pharmacokinetic properties and bioavailability in preclinical studies.
In Industry:
Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Potentially valuable in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, thereby influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
3-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can be compared to other benzamide derivatives, such as 3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide or 3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Properties
IUPAC Name |
3-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-16-10-15(21-18(23)13-4-2-6-14(20)8-13)9-12-5-3-7-22(17(12)16)19(11)24/h2,4,6,8-11H,3,5,7H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCXFKNEDSHUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.